molecular formula C25H17N5O4 B302963 N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-[4-(phenyldiazenyl)phenyl]-5-isoindolinecarboxamide

N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-[4-(phenyldiazenyl)phenyl]-5-isoindolinecarboxamide

Cat. No. B302963
M. Wt: 451.4 g/mol
InChI Key: DUKSGVLTGHSXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-[4-(phenyldiazenyl)phenyl]-5-isoindolinecarboxamide is a synthetic chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as MI-D, and it is a member of the family of isoindolinecarboxamide compounds. MI-D is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been implicated in various cellular processes, including DNA repair, cell death, and inflammation.

Mechanism of Action

MI-D works by inhibiting the activity of PARP, an enzyme that is involved in the repair of DNA damage. When DNA is damaged, PARP is activated and recruits other proteins to the site of damage to facilitate repair. Inhibition of PARP prevents the repair of DNA damage, leading to the accumulation of unrepaired DNA breaks and ultimately cell death.
Biochemical and Physiological Effects:
The inhibition of PARP by MI-D has been shown to have several biochemical and physiological effects. In cancer cells, MI-D induces synthetic lethality, a phenomenon in which the combination of two otherwise non-lethal mutations results in cell death. MI-D also induces apoptosis, a form of programmed cell death, in cancer cells. In non-cancer cells, MI-D has been shown to have anti-inflammatory effects and to protect against ischemic injury.

Advantages and Limitations for Lab Experiments

One advantage of using MI-D in lab experiments is its potency as a PARP inhibitor. MI-D has been shown to be more potent than other PARP inhibitors, such as olaparib and veliparib. However, one limitation of using MI-D in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of MI-D. One area of research is the development of more soluble formulations of MI-D to improve its bioavailability in vivo. Another area of research is the investigation of MI-D in combination with other drugs, such as chemotherapy agents, to enhance its therapeutic efficacy. Additionally, the potential applications of MI-D in other diseases, such as inflammation and neurodegenerative diseases, warrant further investigation.

Synthesis Methods

The synthesis of MI-D involves several steps, including the reaction of 4-phenylazoaniline with 5-methyl-3-isoxazolecarboxylic acid to form 4-phenylazo-5-methylisoxazole-3-carboxylic acid. This intermediate is then reacted with phthalic anhydride to form N-(4-phenylazo-5-methylisoxazole-3-carbonyl)phthalimide. The final step involves the reaction of this intermediate with 4-aminobenzoyl chloride to form MI-D.

Scientific Research Applications

MI-D has been studied extensively in the context of cancer research. PARP inhibitors like MI-D have been shown to be effective in the treatment of cancers that have defects in DNA repair pathways, such as BRCA1/2-mutated breast and ovarian cancers. MI-D has also been shown to have potential therapeutic applications in other diseases, including inflammation, stroke, and neurodegenerative diseases.

properties

Product Name

N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-[4-(phenyldiazenyl)phenyl]-5-isoindolinecarboxamide

Molecular Formula

C25H17N5O4

Molecular Weight

451.4 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(4-phenyldiazenylphenyl)isoindole-5-carboxamide

InChI

InChI=1S/C25H17N5O4/c1-15-13-22(29-34-15)26-23(31)16-7-12-20-21(14-16)25(33)30(24(20)32)19-10-8-18(9-11-19)28-27-17-5-3-2-4-6-17/h2-14H,1H3,(H,26,29,31)

InChI Key

DUKSGVLTGHSXNG-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)N=NC5=CC=CC=C5

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)N=NC5=CC=CC=C5

Origin of Product

United States

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